molecular formula C14H18FNO B7992947 3-Fluoro-4-((4-methylpiperidin-1-yl)methyl)benzaldehyde

3-Fluoro-4-((4-methylpiperidin-1-yl)methyl)benzaldehyde

Cat. No.: B7992947
M. Wt: 235.30 g/mol
InChI Key: NOTCIFWPAIARTM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Fluoro-4-((4-methylpiperidin-1-yl)methyl)benzaldehyde is an organic compound with the molecular formula C14H18FNO. It is a fluorinated benzaldehyde derivative, characterized by the presence of a fluorine atom at the third position and a 4-methylpiperidin-1-ylmethyl group at the fourth position of the benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-4-((4-methylpiperidin-1-yl)methyl)benzaldehyde typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-fluorobenzaldehyde and 4-methylpiperidine.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.

    Procedure: The 4-methylpiperidine is reacted with 3-fluorobenzaldehyde in the presence of a base to form the desired product. .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. Advanced purification techniques, such as recrystallization and distillation, are employed to achieve the desired quality .

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-4-((4-methylpiperidin-1-yl)methyl)benzaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Fluoro-4-((4-methylpiperidin-1-yl)methyl)benzaldehyde has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Fluoro-4-((4-methylpiperidin-1-yl)methyl)benzaldehyde involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s lipophilicity, allowing it to easily cross cell membranes. Once inside the cell, it can interact with various enzymes and receptors, modulating their activity. The piperidine moiety contributes to the compound’s binding affinity and selectivity towards its targets .

Comparison with Similar Compounds

Similar Compounds

  • 3-Fluoro-4-((4-methylpiperidin-1-yl)methyl)benzoic acid
  • 3-Fluoro-4-((4-methylpiperidin-1-yl)methyl)benzyl alcohol
  • 3-Fluoro-4-((4-methylpiperidin-1-yl)methyl)benzylamine

Uniqueness

3-Fluoro-4-((4-methylpiperidin-1-yl)methyl)benzaldehyde is unique due to the presence of both a fluorine atom and a piperidine moiety. This combination imparts distinct physicochemical properties, such as increased lipophilicity and enhanced binding affinity, making it a valuable compound in various research applications .

Properties

IUPAC Name

3-fluoro-4-[(4-methylpiperidin-1-yl)methyl]benzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18FNO/c1-11-4-6-16(7-5-11)9-13-3-2-12(10-17)8-14(13)15/h2-3,8,10-11H,4-7,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOTCIFWPAIARTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)CC2=C(C=C(C=C2)C=O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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